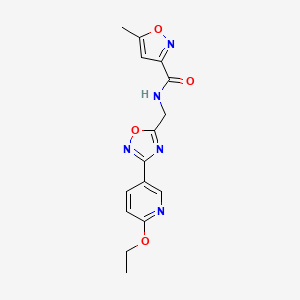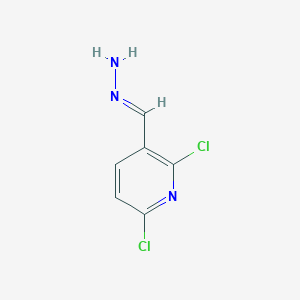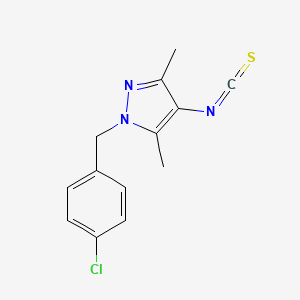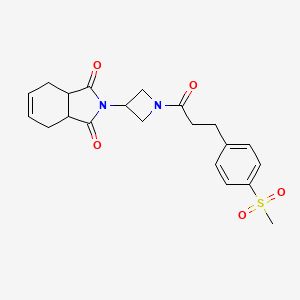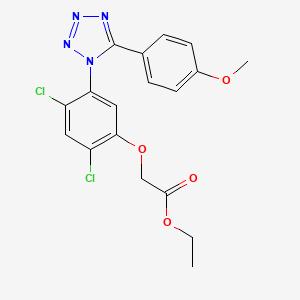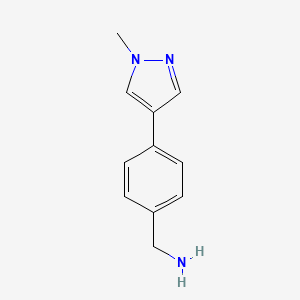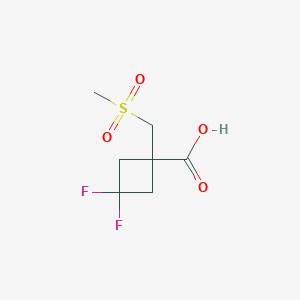
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567496-32-4 . It has a molecular weight of 196.22 and its IUPAC name is 3,3-difluoro-1-((methylthio)methyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
Microbial Degradation and Environmental Fate
Research into polyfluoroalkyl chemicals, which include compounds similar to 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid, emphasizes their environmental persistence and the potential for microbial degradation to break them down into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). These degradation products are of interest due to their toxicological profiles and ubiquity in the environment, necessitating investigations into their biodegradability and environmental fate (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Risks
The bioaccumulation potential of perfluorinated acids, including PFCAs, has been critically reviewed, suggesting that while these compounds are environmentally persistent, those with shorter carbon chains (less than seven fluorinated carbons) do not meet criteria for bioaccumulation, offering insight into their environmental behavior and risks (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impacts
Studies have also examined fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of information on their environmental releases, persistence, and exposure risks. This research underscores the need for more data to assess the safety of these alternatives for humans and the environment (Wang et al., 2013).
Treatment and Removal Techniques
Novel treatment technologies for perfluorinated compounds like PFOS and PFOA have been critically reviewed, indicating the challenges posed by their physicochemical properties to conventional remediation technologies. This review suggests a need for more effective treatment methods to manage these contaminants in the environment (Kucharzyk et al., 2017).
Regulatory Perspectives and Risk Management
An examination of risk assessment and management practices in various countries highlights the challenges in regulating perfluorinated compounds. This includes a look at provisional tolerable daily intakes, drinking water guidelines, and the effectiveness of current regulations and countermeasures (Zushi et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4S/c1-14(12,13)4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZOAUYIAIAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

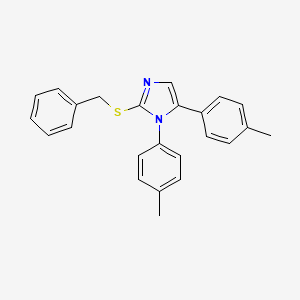
![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)
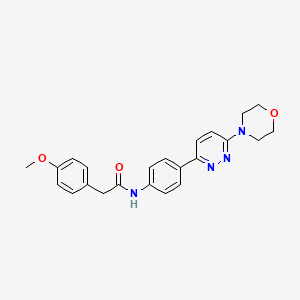
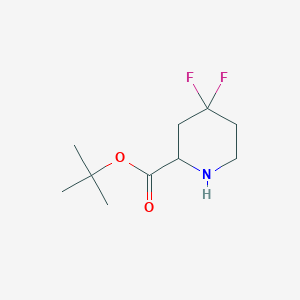
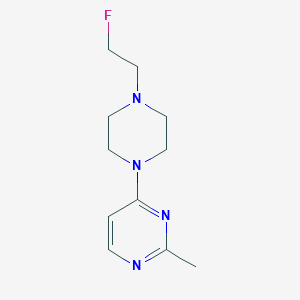
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)
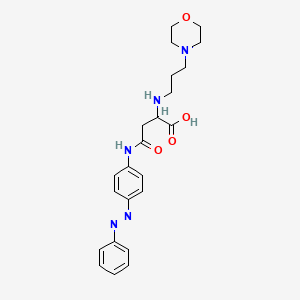
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
